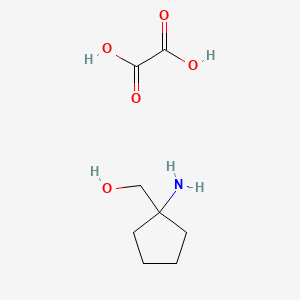

(1-Aminocyclopentyl)methanol oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Aminocyclopentyl)methanol oxalate is a chemical compound with the molecular formula C8H15NO5 and a molecular weight of 205.21 g/mol . It is an organic compound that contains both amine and alcohol functional groups, making it a versatile intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminocyclopentyl)methanol oxalate typically involves the reaction of cyclopentanone with ammonia and formaldehyde to form (1-Aminocyclopentyl)methanol. This intermediate is then reacted with oxalic acid to form the oxalate salt. The reaction conditions generally include:

Cyclopentanone: Starting material

Ammonia: Reactant

Formaldehyde: Reactant

Oxalic acid: Reactant for forming the oxalate salt

Solvent: Often water or an alcohol

Temperature: Typically room temperature to moderate heating

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

General Reactivity of Oxalate Esters

Oxalate esters, such as dimethyl oxalate, exhibit characteristic reactivity patterns that may apply to (1-aminocyclopentyl)methanol oxalate:

Aminocyclopentanol-Specific Reactivity

The (1-aminocyclopentyl)methanol moiety introduces additional functional groups:

- Primary amine : Likely participates in nucleophilic reactions (e.g., acylation, Schiff base formation).

- Secondary alcohol : May undergo oxidation, esterification, or etherification.

Potential Reactions:

- Oxidation of Alcohol :

- Amine-Acid Interaction :

- Thermal Decomposition :

Stability and Byproducts

- Hydrolysis Risk : Oxalate esters are prone to hydrolysis in aqueous environments, especially at extreme pH .

- Degradation Pathways : Potential breakdown into cyclopentylamine derivatives and oxalic acid under physiological conditions .

Research Gaps and Limitations

- No experimental data or spectral characterization (e.g., NMR, IR) for this compound was found.

- Predictive models (e.g., DFT calculations) or targeted synthesis studies are needed to confirm reactivity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential:

(1-Aminocyclopentyl)methanol oxalate is primarily studied for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit significant biological activity, including:

- Antimicrobial Activity: Compounds related to this compound have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.

- Analgesic Properties: Some derivatives are being investigated for pain relief applications, contributing to the development of new analgesics.

- Neuroprotective Effects: There is emerging evidence that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies:

A study published in Frontiers in Medicine highlighted the importance of understanding the metabolic pathways of methanol and its derivatives in clinical settings. While the study did not directly involve this compound, it emphasized the relevance of similar compounds in toxicology and treatment protocols for methanol poisoning .

Toxicology

Toxicological Research:

The compound's role in toxicology is significant due to its structural similarities with methanol and other toxic alcohols. Research has focused on:

- Metabolism Studies: Understanding how this compound is metabolized can provide insights into its safety profile and potential toxicity.

- Detoxification Mechanisms: Investigating how this compound interacts with detoxifying agents can aid in developing antidotes for methanol poisoning.

Analytical Methods:

Recent advancements in analytical chemistry have allowed for the rapid determination of toxic metabolites related to methanol exposure, including oxalate and formate levels in biological fluids. This method could potentially be adapted to study this compound and its metabolites .

Material Science

Polymer Applications:

In material science, this compound can serve as a building block for synthesizing novel polymers. Its chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as:

- Thermal Stability: Polymers derived from this compound may exhibit improved thermal stability compared to conventional materials.

- Mechanical Strength: The incorporation of this compound could lead to enhanced mechanical properties, making it suitable for various industrial applications.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of (1-Aminocyclopentyl)methanol oxalate involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopentylamine: Similar structure but lacks the alcohol group.

Cyclopentanol: Similar structure but lacks the amine group.

Cyclopentanone oxime: Contains a similar cyclopentyl ring but with different functional groups.

Uniqueness

(1-Aminocyclopentyl)methanol oxalate is unique due to the presence of both amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Actividad Biológica

(1-Aminocyclopentyl)methanol oxalate is a compound characterized by the presence of both amine and alcohol functional groups, which endows it with unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications in research and medicine, and relevant case studies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of cyclopentanone with ammonia and formaldehyde to yield (1-Aminocyclopentyl)methanol, which is subsequently reacted with oxalic acid to form the oxalate salt. The general reaction conditions include:

- Starting Material : Cyclopentanone

- Reagents : Ammonia, Formaldehyde, Oxalic Acid

- Solvent : Water or alcohol

- Temperature : Room temperature to moderate heating

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The amine group can form hydrogen bonds and ionic interactions, while the alcohol group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.

Anticancer Properties

The potential anticancer properties of this compound may be inferred from studies on related compounds. Many amine-containing compounds have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Research Applications

This compound serves as an important intermediate in organic synthesis and has potential applications in medicinal chemistry:

- Drug Development : Investigated as a precursor for synthesizing novel therapeutic agents.

- Biological Studies : Used in studies examining enzyme interactions and metabolic pathways.

Case Studies

While specific case studies directly involving this compound are scarce, related literature provides insight into the effects of methanol-related compounds:

Methanol Poisoning Case Study

A case study reported on methanol poisoning highlighted the importance of understanding alcohol derivatives' biological effects. Patients presented with metabolic acidosis and neurological symptoms after exposure to methanol-containing substances. The management involved hemodialysis and administration of antidotes like fomepizole or ethanol, underscoring the necessity for rapid intervention in cases involving alcohol derivatives .

Comparative Analysis with Similar Compounds

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Amine, Alcohol | Potential antimicrobial and anticancer |

| Cyclopentylamine | Amine | Antimicrobial properties |

| Cyclopentanol | Alcohol | Limited biological activity |

Propiedades

IUPAC Name |

(1-aminocyclopentyl)methanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2H2O4/c7-6(5-8)3-1-2-4-6;3-1(4)2(5)6/h8H,1-5,7H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMQPLGGNDWPFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.